![molecular formula C17H24BNO3 B1452248 N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide CAS No. 850567-45-2](/img/structure/B1452248.png)
N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Overview
Description
“N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide” is a chemical compound with the CAS Number: 850567-45-2 . It has a molecular weight of 301.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Drug Design and Development
This compound is utilized in the field of drug design due to its boronic acid moiety, which can form reversible covalent complexes with biological macromolecules. This characteristic is particularly valuable in the development of proteasome inhibitors, which have applications in cancer therapy .
Material Science
In material science, the compound’s boronic ester group is explored for creating self-healing polymers. These polymers can potentially repair themselves when damaged, extending their lifespan and utility in various applications .
Chemical Synthesis
The boronic ester functionality of this compound is essential in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to synthesize biaryl compounds. These reactions are pivotal in the synthesis of complex organic molecules .
Analytical Chemistry
The compound’s ability to bind to saccharides via boronic esters is exploited in the development of sensors for glucose and other sugars. This has significant implications for diabetes management and monitoring .
Biochemistry Research
In biochemistry, the compound serves as an inhibitor for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response. It is a potential target for anti-inflammatory drugs .
Pharmacology
Pharmacologically, the compound’s boronic acid group is investigated for its potential to act as a serine protease inhibitor. This has applications in the treatment of various diseases, including coagulation disorders and cancer .
Molecular Biology
In molecular biology, the compound is used in gene editing techniques. Its ability to form stable complexes with biomolecules can be leveraged to deliver genetic material or molecular probes into cells .
Environmental Science
Lastly, in environmental science, the compound’s boronic acid functionality is researched for its use in the detection and removal of pollutants. Its binding properties could be utilized in the creation of filtration systems or sensors for environmental monitoring .
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKAPNIFTSTPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656864 | |
Record name | N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |
CAS RN |
850567-45-2 | |
Record name | N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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